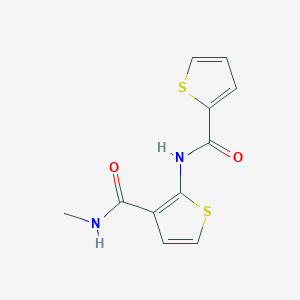

N-(3-(甲基氨基甲酰基)噻吩-2-基)噻吩-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "N-(3-(methylcarbamoyl)thiophen-2-yl)thiophene-2-carboxamide" is a thiophene derivative, which is a class of compounds known for their heterocyclic structure containing a sulfur atom. Thiophene derivatives are of significant interest due to their diverse biological activities and applications in various fields, including pharmaceuticals and materials science. Although the specific compound is not directly studied in the provided papers, related compounds with similar structures have been synthesized and characterized, indicating the relevance of this class of compounds in scientific research.

Synthesis Analysis

The synthesis of thiophene derivatives typically involves the reaction of thiophene-based carboxylic acids or their derivatives with various amines or other nucleophiles. For example, the synthesis of N-((6-methylpyridin-2-yl)carbamothioyl)thiophene-2-carboxamide and its metal complexes was achieved through reactions involving elemental analysis, FT-IR, NMR, and HR-MS methods . Similarly, N-(thiophen-2-ylmethyl)thiophene-2-carboxamide was obtained by reacting thiophene-2-carbonyl chloride with thiophen-2-ylmethanamine . These methods could potentially be adapted for the synthesis of "N-(3-(methylcarbamoyl)thiophen-2-yl)thiophene-2-carboxamide."

Molecular Structure Analysis

The molecular structure of thiophene derivatives is often elucidated using techniques such as X-ray diffraction, NMR, and FTIR spectroscopy. For instance, the crystal structure of a related compound was determined by single crystal X-ray diffraction studies, revealing the presence of two molecules in the asymmetric unit and the dihedral angles between aromatic rings . The molecular orbitals of another thiophene derivative were calculated using quantum chemical calculations, providing insights into the electronic structure of the molecule .

Chemical Reactions Analysis

Thiophene derivatives can participate in various chemical reactions, often facilitated by their reactive functional groups. The synthesis of N-substituted 4-aryl-4-oxo-2-[(3-thiophen-2-yl)amino]but-2-enamides involved the reaction of 2-{[5-aryl-2-oxofuran-3(2H)-ylidene]amino}thiophene-3-carboxylic acid derivatives with substituted amines . These reactions are crucial for the modification of the thiophene core and the introduction of pharmacophores that can enhance biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are influenced by their molecular structure. The crystal packing, hydrogen bonding, and vibrational properties of these compounds are studied to understand their stability and reactivity. For example, the crystal packing of a biphenyl thiourea derivative showed centrosymmetric dimers connected by hydrogen bonds . The vibrational properties of these compounds are often studied using FTIR and Raman spectroscopy, which provide information about the main normal modes related to the thioamide bands . The antimicrobial and antitumor activities of some thiophene derivatives have been evaluated, indicating their potential as therapeutic agents .

科学研究应用

抗菌活性

N-(3-(甲基氨基甲酰基)噻吩-2-基)噻吩-2-甲酰胺及其衍生物的抗菌特性已被广泛研究。一项研究重点介绍了 N-(噻吩-2-基甲基)噻吩-2-甲酰胺的合成及其对各种微生物的有效抗菌活性,强调了噻吩甲酰胺衍生物在对抗感染方面的潜力 (Çakmak 等人,2022)。另一项研究重点关注了噻吩基吡唑和异恶唑的合成,显示出潜在的抗菌和抗真菌活性,表明这些化合物可以针对广谱的微生物耐药性 (Sowmya 等人,2018)。

抗癌和抗肿瘤活性

噻吩-2-甲酰胺衍生物的抗癌潜力已被研究,研究表明它们在抑制癌细胞生长方面有效。一项研究合成了新型噻吩-2-甲醛衍生物,通过光谱学和对接研究揭示了它们的结合特性和抗癌活性 (Shareef 等人,2016)。另一项关于苯甲酰肼的噻吩甲酰胺席夫碱衍生物的研究显示出对乙酰胆碱酯酶和丁酰胆碱酯酶酶的显着抑制作用,表明在阿尔茨海默病等神经退行性疾病中具有潜在的治疗应用 (Kausar 等人,2021)。

合成和结构研究

已经对噻吩-2-甲酰胺衍生物的合成和结构表征进行了广泛的研究,目的是了解它们的化学和物理性质以用于各种应用。研究重点关注合成技术、晶体结构分析以及化学行为的探索,以优化它们在药物化学和药物设计中的用途。例如,噻吩-2-甲酰胺衍生物的合成、X 射线结构和 DFT 研究提供了对它们的分子构型和作为药物剂的潜力的见解 (Şukriye Çakmak 等人,2022)。

未来方向

Thiophene-based compounds are significant lead compounds that can be used for further structural optimization . They are remarkably effective compounds both with respect to their biological and physiological functions . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for the medicinal chemist to synthesize and investigate new structural prototypes with more effective pharmacological activity .

属性

IUPAC Name |

N-methyl-2-(thiophene-2-carbonylamino)thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2S2/c1-12-9(14)7-4-6-17-11(7)13-10(15)8-3-2-5-16-8/h2-6H,1H3,(H,12,14)(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRQLKRCRJHAFLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(SC=C1)NC(=O)C2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(methylcarbamoyl)thiophen-2-yl)thiophene-2-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(benzo[d]thiazol-2-yl)-8-((dimethylamino)methyl)-6-ethyl-7-hydroxy-2-methyl-4H-chromen-4-one](/img/structure/B3007723.png)

![6-(2,5-Dimethylphenyl)-4,7-dimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B3007724.png)

![N-(5-chloro-2-methoxyphenyl)-2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B3007725.png)

![(Z)-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B3007728.png)

![N-(2-methylphenyl)-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B3007734.png)

![1-[4-(2-Fluorophenyl)piperazino]-3-[(4-methylphenyl)sulfanyl]-2-propanol](/img/structure/B3007736.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)

![4-tert-butyl-N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide](/img/structure/B3007745.png)

![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B3007746.png)